2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide
Overview
Description
N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide typically involves the cyclization of ortho-hydroxyphenyl derivatives with appropriate reagents. One common method includes the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the extraction from coal tar or the dehydrogenation of 2-ethyl phenol . These methods are scalable and provide a high yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, palladium catalysts, and various reducing agents . The reactions are typically carried out under ambient conditions or with mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its biological effects . For example, benzofuran derivatives are known to inhibit certain enzymes, which can result in antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl) Cinnamamide: A photo-responsive monomer used in the synthesis of novel polymers.
N,N-Bis(2-hydroxyethyl)alkyl (C8-C18) amine: Used as additives in the manufacture of plastic food contact materials.
Uniqueness
N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide is unique due to its complex structure and diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-9-11-7-14-12(10(2)16(26-14)18(24)20-4-6-22)8-13(11)25-15(9)17(23)19-3-5-21/h7-8,21-22H,3-6H2,1-2H3,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVLLAXRYJOWMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)OC(=C3C)C(=O)NCCO)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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